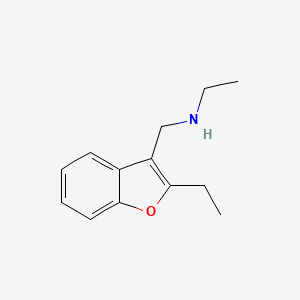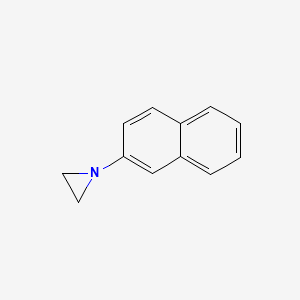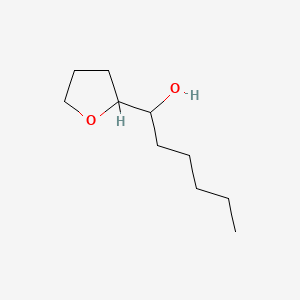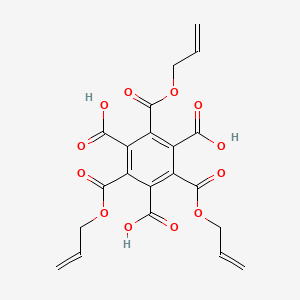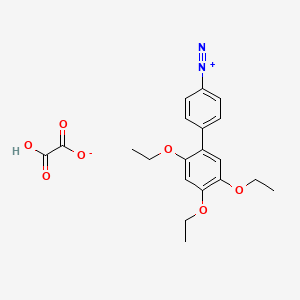
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium is a complex organic compound that combines the properties of both 2-hydroxy-2-oxoacetate and 4-(2,4,5-triethoxyphenyl)benzenediazonium. The compound is notable for its unique structure, which includes both a diazonium group and an oxoacetate group. This combination allows the compound to participate in a variety of chemical reactions and makes it useful in several scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium typically involves a multi-step process. The initial step often includes the preparation of 2-hydroxy-2-oxoacetate, which can be synthesized from oxalic acid by the loss of a single proton . The 4-(2,4,5-triethoxyphenyl)benzenediazonium component is usually prepared through a diazotization reaction, where an aromatic amine is treated with nitrous acid to form the diazonium salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The process typically includes the careful handling of reagents and intermediates, as well as the use of advanced purification techniques such as crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium can undergo various types of chemical reactions, including:
Oxidation: The oxoacetate group can be oxidized to form corresponding carboxylates.
Reduction: The diazonium group can be reduced to form corresponding amines.
Substitution: The diazonium group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxoacetate group may yield carboxylates, while reduction of the diazonium group may yield amines .
Applications De Recherche Scientifique
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium involves its interaction with molecular targets and pathways. The diazonium group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The oxoacetate group can participate in redox reactions, influencing cellular processes and metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
2-hydroxy-2-oxoacetate: Known for its amphoteric properties and ability to react as both an acid and a base.
4-(2,4,5-triethoxyphenyl)benzenediazonium: Known for its reactivity in diazotization reactions and use in the synthesis of azo compounds.
Uniqueness
The uniqueness of 2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium lies in its combination of both oxoacetate and diazonium groups, allowing it to participate in a wider range of chemical reactions and making it versatile for various applications .
Propriétés
Numéro CAS |
68399-86-0 |
|---|---|
Formule moléculaire |
C20H22N2O7 |
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
2-hydroxy-2-oxoacetate;4-(2,4,5-triethoxyphenyl)benzenediazonium |
InChI |
InChI=1S/C18H21N2O3.C2H2O4/c1-4-21-16-12-18(23-6-3)17(22-5-2)11-15(16)13-7-9-14(20-19)10-8-13;3-1(4)2(5)6/h7-12H,4-6H2,1-3H3;(H,3,4)(H,5,6)/q+1;/p-1 |
Clé InChI |
JEYUKMKTQIFKDO-UHFFFAOYSA-M |
SMILES canonique |
CCOC1=CC(=C(C=C1C2=CC=C(C=C2)[N+]#N)OCC)OCC.C(=O)(C(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



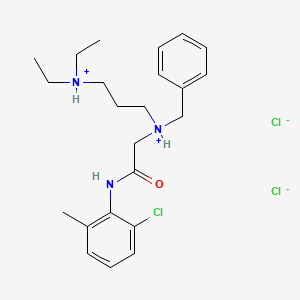
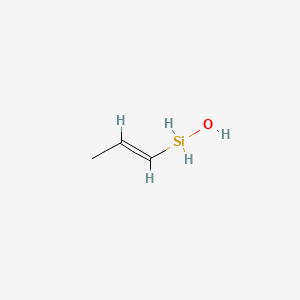
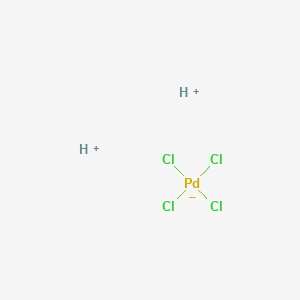
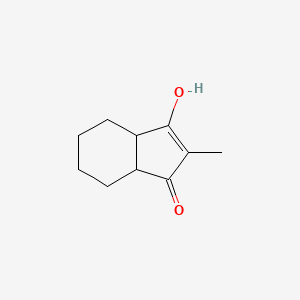
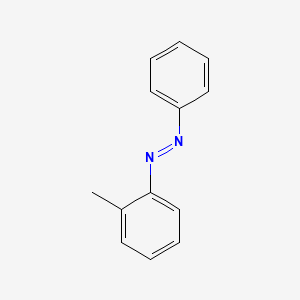
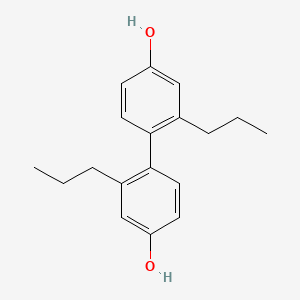
![N'-[2-[2-[di(propan-2-yl)amino]ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B13778868.png)
